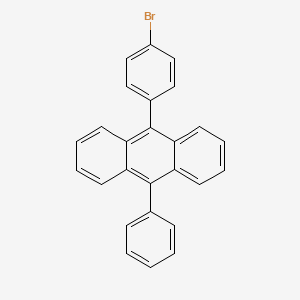

9-(4-Bromophenyl)-10-phenylanthracene

Descripción general

Descripción

9-(4-Bromophenyl)-10-phenylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by a bromine atom attached to the 4-position of one phenyl group and another phenyl group at the 10-position of the anthracene core. While the provided papers do not directly discuss 9-(4-Bromophenyl)-10-phenylanthracene, they do provide insights into the chemistry of related anthracene derivatives, which can be used to infer some properties and reactivity of the compound .

Synthesis Analysis

The synthesis of anthracene derivatives typically involves cross-coupling reactions, as demonstrated in the synthesis of 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene, which was achieved using Sonogashira cross-coupling reactions . This suggests that a similar synthetic approach could be employed for 9-(4-Bromophenyl)-10-phenylanthracene, utilizing 9-bromoanthracene as a starting material and introducing the phenyl groups through palladium-catalyzed cross-coupling reactions.

Molecular Structure Analysis

The molecular structure of anthracene derivatives can vary significantly depending on the substituents attached to the anthracene core. For instance, the introduction of bulky substituents can lead to nonplanar conformations due to steric hindrance, as observed in the case of 9,10-bis[bis(4-tert-butylphenyl)methylene)-9,10-dihydroanthracene, which adopts a butterfly shape . This information suggests that the molecular structure of 9-(4-Bromophenyl)-10-phenylanthracene would also be influenced by the size and electronic nature of the bromophenyl and phenyl substituents.

Chemical Reactions Analysis

Anthracene derivatives can undergo various chemical reactions, including oxidation and substitution. For example, 9-bromo-10-diphenylphosphanylanthracene can be oxidized to form different products depending on the oxidizing agent used . Radical cations derived from anthracene derivatives can also react with nucleophiles, as seen in the reactions of radical cations generated from 9-cyclopropylanthracene and 9-bromo-10-cyclopropylanthracene . These studies indicate that 9-(4-Bromophenyl)-10-phenylanthracene could participate in similar reactions, with the bromine atom potentially acting as a reactive site for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives can be quite diverse. Solvatochromic properties, for example, were observed in the absorption and fluorescence spectra of a related compound, which showed different emission bands depending on the polarity of the solvent . Aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behaviors were also reported for certain derivatives, indicating that the physical properties such as luminescence can be significantly altered by molecular design . These findings suggest that 9-(4-Bromophenyl)-10-phenylanthracene may also exhibit unique optical properties that could be tuned by its environment or by chemical modifications.

Aplicaciones Científicas De Investigación

Photophysical Characterization and Applications in OLEDs

9-(4-Bromophenyl)-10-phenylanthracene, a derivative of anthracene, is significant in photophysical studies, particularly in the context of OLEDs (Organic Light Emitting Diodes) and triplet–triplet annihilation upconversion (TTA-UC). Research on various 9,10-substituted anthracenes, including those with phenyl substituents, highlights their potential in designing blue-emitting materials. These derivatives have been utilized as annihilators in TTA-UC systems, demonstrating effective upconversion quantum yields (Gray et al., 2015).

Fluorescence Probes and Laser Dyes

Derivatives of phenylanthracene, like 9-(4-Bromophenyl)-10-phenylanthracene, show high fluorescence. They are explored as potential laser dyes and fluorescent probes for biomolecular structures. The geometries and transition moment directions of these compounds are critical for their application in fluorescence anisotropy measurements (Nowak & Wierzbowska, 1996).

Electrocatalytic Reactions

In the field of electrocatalysis, 9-phenylanthracene derivatives have been used in micellar catalysis for redox reactions of non-polar substrates. These studies provide insights into the kinetics and altered reaction mechanisms in different environments, such as aqueous media compared to isotropic solvents (Rusling et al., 1988).

Optoelectronic Properties

The planarization of 9-phenylanthracene derivatives can significantly increase their electron-donating character and induce shifts in absorption. This aspect renders them promising for the development of fluorescent materials, which are important in optoelectronics (Iwahara et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

Specific anthracene derivatives, including those related to 9-(4-Bromophenyl)-10-phenylanthracene, have been identified as promising materials for OLEDs, particularly in the context of blue OLEDs. Their high thermal stability, electrochemical reversibility, and wide band gaps make them suitable for use as host and hole-transporting materials in OLEDs (Sarsah et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 9-(4-Bromophenyl)-10-phenylanthracene may also interact with various cellular targets.

Mode of Action

It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 9-(4-Bromophenyl)-10-phenylanthracene may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, suggesting that they may affect a range of biochemical pathways . For instance, they may influence the production of reactive oxygen species (ROS), which are involved in various cellular processes and can increase dramatically under cellular damage .

Pharmacokinetics

Similar compounds have been studied for their biological and pharmacological activities , suggesting that 9-(4-Bromophenyl)-10-phenylanthracene may have comparable properties

Result of Action

Similar compounds have shown a variety of biological activities , suggesting that 9-(4-Bromophenyl)-10-phenylanthracene may have comparable effects. For instance, it may influence the production of reactive oxygen species (ROS), which can lead to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9-(4-Bromophenyl)-10-phenylanthracene. For instance, certain flame retardants, such as polybrominated diphenyl ethers, are extremely persistent in the environment, causing serious environmental risks Therefore, the environmental persistence of 9-(4-Bromophenyl)-10-phenylanthracene could potentially influence its action and efficacy

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

9-(4-bromophenyl)-10-phenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17Br/c27-20-16-14-19(15-17-20)26-23-12-6-4-10-21(23)25(18-8-2-1-3-9-18)22-11-5-7-13-24(22)26/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFCHUHQZQRSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622777 | |

| Record name | 9-(4-Bromophenyl)-10-phenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-Bromophenyl)-10-phenylanthracene | |

CAS RN |

625854-02-6 | |

| Record name | 9-(4-Bromophenyl)-10-phenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

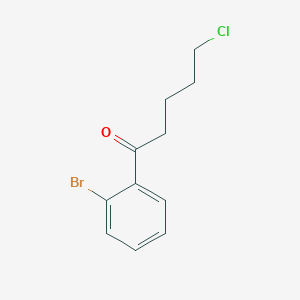

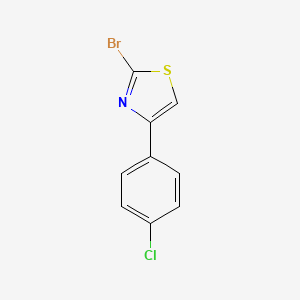

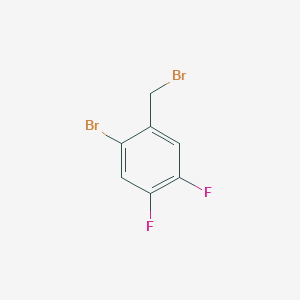

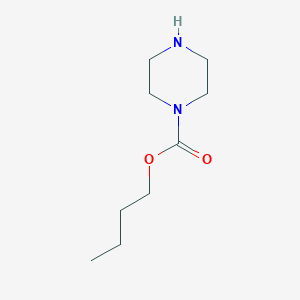

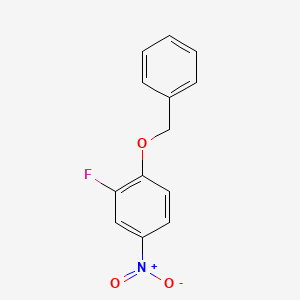

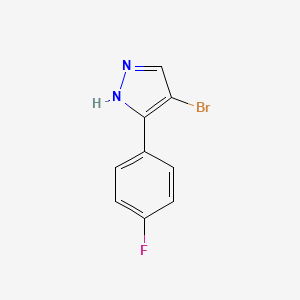

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

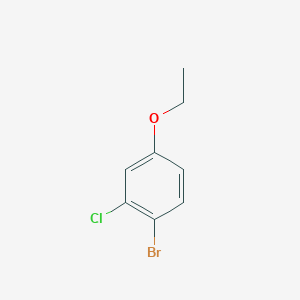

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)